molecular formula C33H18O6 B8244198 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde)

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde)

Cat. No. B8244198
M. Wt: 510.5 g/mol
InChI Key: BZMWORXOSZXLKF-UHFFFAOYSA-N
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Description

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde) is a useful research compound. Its molecular formula is C33H18O6 and its molecular weight is 510.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

Research indicates that compounds structurally related to 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde) have been synthesized and analyzed for their crystal structures and properties. For instance, Wang Yong-jian explored the synthesis and crystal structure of related compounds, noting the arrangement of carbon atoms and the conformation of certain groups within the molecules (Wang Yong-jian, 2010). Similarly, F. Pigge and Fatemeh Ghasedi synthesized triaroylbenzenes connected via various linking units, signifying the versatility and potential of such compounds in structural and chemical applications (F. Pigge & Fatemeh Ghasedi, 2000).

Functionalization and Chemical Transformations

Jian'an Jiang et al. highlighted a method for oxyfunctionalization of certain related compounds, pointing towards potential applications in pharmaceutical and fundamental research due to the significance of hydroxybenzaldehydes and hydroxyphenones (Jian'an Jiang et al., 2014). This indicates that the structural motif could be pivotal in various chemical transformations and syntheses.

Applications in Material Science

The work of Sihui Tang et al. on metal phosphonates involving tritopic trisphosphonic acid is noteworthy. They discussed the synthesis, structures, and gas adsorption properties of these compounds, revealing the potential of such structures in material science, specifically in gas storage or separation technologies (Sihui Tang et al., 2013).

Photophysical Properties

M. Y. Belikov et al. explored the solid-state fluorescence of tricyanofuran derivatives containing a 2-Vinylphenol Fragment, a structure related to hydroxybenzaldehydes. This study implies the potential photophysical applications of such compounds, possibly in sensing or organic electronics (M. Y. Belikov et al., 2019).

properties

IUPAC Name

4-[2-[3,5-bis[2-(4-formyl-3-hydroxyphenyl)ethynyl]phenyl]ethynyl]-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H18O6/c34-19-28-10-7-22(16-31(28)37)1-4-25-13-26(5-2-23-8-11-29(20-35)32(38)17-23)15-27(14-25)6-3-24-9-12-30(21-36)33(39)18-24/h7-21,37-39H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMWORXOSZXLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#CC2=CC(=CC(=C2)C#CC3=CC(=C(C=C3)C=O)O)C#CC4=CC(=C(C=C4)C=O)O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H18O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde)
Reactant of Route 2
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde)
Reactant of Route 3
Reactant of Route 3
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde)
Reactant of Route 4
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde)
Reactant of Route 5
Reactant of Route 5
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde)
Reactant of Route 6
Reactant of Route 6
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde)

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